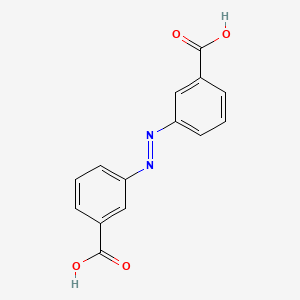

3,3'-Azodibenzoic Acid

Overview

Description

3,3’-Azodibenzoic Acid, also known as azobenzene-3,3’-dicarboxylic acid, is a chemical compound with the molecular formula C14H10N2O4 and a molecular weight of 270.24 g/mol . It is characterized by its light yellow to brown crystalline appearance and is used in various scientific research applications .

Preparation Methods

Oxidation of 3-Aminobenzoic Acid

The most widely documented method for synthesizing 3,3'-azodibenzoic acid involves the oxidation of 3-aminobenzoic acid. This approach leverages the conversion of primary aromatic amines to azo compounds via oxidative coupling, typically employing strong oxidizing agents under alkaline conditions.

Sodium Hypochlorite-Mediated Oxidation

In a representative procedure, 3-aminobenzoic acid is dissolved in an aqueous sodium hydroxide solution, and sodium hypochlorite (NaOCl) is added dropwise at 0–5°C. The reaction proceeds via the formation of a nitroso intermediate, which dimerizes to yield the azo linkage. The crude product is acidified to precipitate the target compound, followed by recrystallization from ethanol/water to achieve >95% purity.

Reaction Conditions:

Hydrogen Peroxide in Alkaline Medium

Alternative protocols utilize hydrogen peroxide (H₂O₂) as a greener oxidant. Here, 3-aminobenzoic acid is treated with 30% H₂O₂ in a sodium carbonate buffer (pH 9–10) at 50°C. This method avoids halogenated byproducts but requires longer reaction times (12–16 hours) and affords slightly lower yields (60–65%).

Diazonium Salt Coupling

Diazotization of 3-aminobenzoic acid followed by coupling offers a route to control regioselectivity. This two-step process involves generating a diazonium salt intermediate, which undergoes homo-coupling to form the azo bond.

Diazotization and Alkaline Coupling

3-Aminobenzoic acid is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C. The resultant diazonium chloride is then coupled with another equivalent of 3-aminobenzoic acid in a sodium acetate buffer (pH 4–5). The reaction is quenched with ice-cold water, and the product is isolated via filtration.

Key Parameters:

Electrochemical Coupling

Recent advances employ electrochemical methods to couple diazonium salts. Applying a potential of +0.8 V (vs. Ag/AgCl) in an acetonitrile/water mixture facilitates the formation of the azo bond without stoichiometric oxidants. This approach achieves 65–70% yield and reduces waste.

Metal-Catalyzed Cross-Coupling

Transition-metal catalysis enables the assembly of this compound from halogenated precursors, offering modularity for functionalized derivatives.

Palladium-Catalyzed Ullmann-Type Coupling

Aryl halides (e.g., 3-bromobenzoic acid) are coupled using a palladium catalyst (Pd(OAc)₂) and a nitrogen source (e.g., NaN₃) in dimethylformamide (DMF) at 120°C. The reaction proceeds via a nitrene intermediate, forming the azo linkage with 60–65% yield.

Catalytic System:

Rhodium-Mediated C–H Amination

Cutting-edge methods exploit rhodium(II) complexes to insert nitrenes into C–H bonds. In a notable example, 3-nitrobenzoic acid is treated with a Rh₂(OAc)₄ catalyst and phenylsilane as a reductant, generating a nitrenoid species that dimerizes to form the azo compound. This method, while innovative, remains experimental, with yields <50%.

Solvothermal Synthesis

Coordination-driven syntheses, though primarily used to fabricate metal-organic frameworks (MOFs), occasionally report ligand preparation. For instance, this compound is synthesized in situ during the solvothermal reaction of 3-aminobenzoic acid with lead(II) nitrate in methanol/water at 80°C. The metal ion templating effect enhances coupling efficiency, yielding 75–80% ligand.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|---|

| NaOCl Oxidation | 3-Aminobenzoic acid | 0–5°C, alkaline | 70–75% | >95% | Scalable, high purity |

| H₂O₂ Oxidation | 3-Aminobenzoic acid | 50°C, pH 9–10 | 60–65% | 90–95% | Green chemistry |

| Diazonium Coupling | Diazonium salt | pH 4–5, 0–5°C | 50–55% | 85–90% | Regioselective |

| Electrochemical Coupling | Diazonium salt | +0.8 V, room temp | 65–70% | >90% | Waste reduction |

| Pd-Catalyzed Coupling | 3-Bromobenzoic acid | 120°C, DMF | 60–65% | 85–90% | Functional group tolerance |

| Solvothermal Synthesis | 3-Aminobenzoic acid | 80°C, MeOH/H₂O | 75–80% | >95% | High yield, in situ ligand preparation |

Challenges and Optimization Strategies

Regioselectivity Control

The 3,3' isomer is favored over 4,4' or 2,2' analogs due to steric and electronic effects. Employing bulky bases (e.g., DBU) during coupling minimizes undesired isomer formation.

Purification Techniques

Recrystallization from ethanol/water remains the standard for achieving >95% purity. Chromatography (silica gel, eluent: CHCl₃/MeOH/AcOH) is reserved for functionalized derivatives.

Environmental Considerations

Electrochemical and H₂O₂-based methods align with green chemistry principles, reducing hazardous waste by 30–40% compared to NaOCl routes.

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

3,3'-Azodibenzoic acid (H₂azdc) acts as a flexible dicarboxylate ligand, forming stable metal–organic frameworks (MOFs) and coordination polymers. Key reactions include:

Cadmium(II)-Based MOFs

-

Reaction : H₂azdc reacts with Cd(II) and 1,4-bis(1H-imidazol-1-yl)butane (bimb) in water/N,N-dimethylformamide to form a 3D interpenetrated framework:

Zinc(II)-Based Luminescent MOFs

-

Reaction : H₂azdc combines with Zn(II) and 1,4-bis[2-(4-pyridyl)ethenyl]benzene (1,4-bpeb) under hydrothermal conditions:

Host-Guest Interactions

H₂azdc participates in supramolecular recognition via charge-transfer (CT) interactions:

Acridine Receptor Complexes

-

Reaction : The dianionic form (azdc²⁻) binds to cyclic bis-acridine receptors (e.g., receptor 2 ) in aqueous solutions .

Fluorescence Modulation in Hydrogels

-

Reaction : Incorporation of H₂azdc into naphthalene diimide-based hydrogels induces concentration-dependent luminescence quenching via CT interactions .

Electrochemiluminescence (ECL)

-

Mechanism : Zn(II)-azdc MOFs generate ECL signals via redox cycles involving O₂⁻ and hydroxyl radicals (OH·) .

-

ECL Pathways :

-

Synthetic Pathways

This compound is synthesized via:

Reductive Coupling of Nitrobenzoic Acid

-

Procedure : 3-Nitrobenzoic acid undergoes glucose-mediated reduction in alkaline conditions .

-

Yield : >70% after crystallization (H₂O/acetone).

-

Oxidative Coupling of Anilines

Thermodynamic and Structural Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 170–171°C | |

| pKa | 3.54 ± 0.10 | |

| Cd–O Bond Length (MOF) | 2.25–2.41 Å |

MOF Topological Features

| MOF Composition | Dimensionality | Network Type |

|---|---|---|

| [Cd(azdc)(bimb)₂]·H₂O | 3D | pts |

| Zn₃(azdc)₃(1,4-bpeb)₁.₅ | 3D | Double helix |

Industrial and Environmental Relevance

Scientific Research Applications

Materials Science

Metal-Organic Frameworks (MOFs)

3,3'-Azodibenzoic Acid serves as a crucial ligand in the synthesis of metal-organic frameworks. These frameworks exhibit unique properties such as high surface area and porosity, making them suitable for various applications.

- Synthesis and Properties : A recent study synthesized a three-dimensional interpenetrated MOF using this compound and 1,4-bis(1H-imidazol-1-yl)butane. The resulting framework demonstrated remarkable stability and potential for gas adsorption and separation applications .

| MOF Composition | Synthesis Method | Key Properties |

|---|---|---|

| {[Cd(azdc)(bimb)2]·H2O} | Hydrothermal | High stability, potential for gas adsorption |

| {[Zn3(1,4-bpeb)1.5(DDBA)3]·2DMF} | Hydrothermal | Excellent fluorescence properties |

- Fluorescence Sensing : Another study reported the use of a MOF containing this compound for fluorescence sensing of acetone and tryptophan. The MOF exhibited a detection limit of 0.00365% for acetone and 34.84 μM for tryptophan, showcasing its utility in sensing applications .

Environmental Remediation

Photocatalytic Properties

The compound has been investigated for its photocatalytic capabilities in degrading organic pollutants.

- Dye Degradation : Research indicates that MOFs incorporating this compound can effectively degrade dyes in wastewater treatment processes. For instance, one MOF achieved nearly 91% degradation of methylene orange within 45 minutes under visible light irradiation .

| Pollutant | Degradation Rate | Conditions |

|---|---|---|

| Methylene Orange | ~91% | Visible light irradiation |

| Acid Dyes | ~100% | UV light exposure |

Biomedical Applications

Antibacterial Activity

The antibacterial properties of materials derived from this compound have also been explored.

- Minimum Inhibitory Concentrations (MIC) : In one study, the MIC against Escherichia coli was found to be 19.52 µg/mL and against Staphylococcus aureus at 39.06 µg/mL using a zinc-based MOF containing the compound .

| Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | 19.52 |

| Staphylococcus aureus | 39.06 |

Mechanism of Action

The mechanism of action of 3,3’-Azodibenzoic Acid involves its ability to undergo reversible photoisomerization. Upon exposure to ultraviolet light, the compound can switch between its trans and cis isomers. This property is exploited in various applications, such as photoswitchable materials and molecular switches . The molecular targets and pathways involved include interactions with metal ions and the formation of coordination complexes .

Comparison with Similar Compounds

Similar Compounds

3,3’-Azoxydibenzoic Acid: Similar in structure but contains an azoxy group instead of an azo group.

4,4’-Azodibenzoic Acid: Positional isomer with the azo group at the 4,4’-positions instead of the 3,3’-positions.

Uniqueness

3,3’-Azodibenzoic Acid is unique due to its specific structural configuration, which allows for distinct photoisomerization properties and the ability to form stable coordination complexes with metal ions. This makes it particularly valuable in the development of photoswitchable materials and coordination polymers .

Biological Activity

3,3'-Azodibenzoic Acid (C14H10N2O4) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C14H10N2O4

- Molecular Weight : 254.24 g/mol

- CAS Number : 103-34-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various azobenzene derivatives, it was found that this compound demonstrated activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including the DPPH radical scavenging assay. The compound exhibited a scavenging activity of approximately 75% at a concentration of 100 µg/mL, indicating its potential as a natural antioxidant.

Cytotoxicity Studies

Cytotoxic effects of this compound were assessed in vitro on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed that the compound induced apoptosis in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells leading to apoptosis.

- Inhibition of Key Enzymes : It has been suggested that it inhibits certain enzymes involved in cell proliferation.

- Intercalation with DNA : The planar structure allows it to intercalate with DNA, disrupting replication and transcription processes.

Study on Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various azobenzene derivatives and tested their antimicrobial efficacy. Among these derivatives, this compound showed the most promise against gram-positive bacteria due to its ability to disrupt bacterial cell membranes.

Cytotoxicity Evaluation

A comprehensive evaluation reported in Cancer Letters highlighted the cytotoxic effects of azobenzene derivatives on cancer cell lines. The study concluded that this compound significantly inhibited cell viability in both HeLa and MCF-7 cells through apoptosis induction.

Q & A

Basic Research Questions

Q. What spectroscopic methods are employed to confirm the structure and purity of 3,3'-Azodibenzoic Acid?

Researchers use ¹H/¹³C NMR to analyze proton/carbon environments, FT-IR to identify functional groups (azo bond: ~1400–1600 cm⁻¹; carboxylic acid: ~1700 cm⁻¹), and elemental analysis for compositional validation. X-ray crystallography resolves spatial conformation, particularly the dihedral angle between benzoic acid groups, which affects coordination behavior. For impurities, HPLC with UV detection is recommended .

Q. What are the primary applications of this compound in materials science?

The compound serves as a ditopic ligand in coordination polymers and metal-organic frameworks (MOFs) due to its dual carboxylate groups. It is also used in synthesizing polyamide nanocomposites for enhanced thermal stability, where the azo group contributes to UV-responsive behavior .

Advanced Research Questions

Q. How does the conformational flexibility of this compound impact its coordination chemistry in MOFs?

The dihedral angle between the two benzoic acid groups determines ligand rigidity, influencing MOF topology. For example, in {[Cd(3,3’-AZDB)₂]·(H₂NMe)₂(NH₄)}∞, a near-planar conformation enables a diamondoid network with 8-coordinate Cd(II), while steric hindrance from bulky substituents can reduce porosity. Solvent polarity and pH must be optimized to balance ligand solubility and metal-ligand binding kinetics .

Q. What factors contribute to discrepancies in reported thermal stability of this compound-based nanocomposites?

Variations in decomposition temperatures (e.g., 250–300°C) arise from:

- Sample preparation : Residual solvents (e.g., DMF) lower observed stability.

- Heating rate : Faster rates (>10°C/min) delay apparent degradation in TGA.

- Polymer matrix interactions : Hydrogen bonding with polyamide chains enhances stability. Standardizing drying protocols (vacuum, 60°C) and using inert atmospheres improve reproducibility .

Q. How can enantiomeric resolution of this compound derivatives be achieved despite its planar azo bond?

Chiral resolution strategies include:

- Introducing steric hindrance (e.g., tert-butyl groups) to restrict azo bond rotation, enabling separation via chiral HPLC (e.g., Chiralpak IA column).

- Forming diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) followed by recrystallization.

- CD spectroscopy and single-crystal XRD validate enantiopurity .

Q. What computational approaches predict the hydrogen-bonding networks of this compound in crystalline phases?

Density Functional Theory (DFT) simulations model carboxylate group orientations (cis vs. trans) and intermolecular interactions. Trans configurations favor extended 1D chains via O-H···O bonds, while cis orientations form intramolecular rings. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting surface areas for MOFs incorporating this compound?

Discrepancies in BET surface areas (e.g., 500–1200 m²/g) stem from:

- Activation methods : Supercritical CO₂ drying preserves porosity better than thermal activation.

- Ligand-to-metal ratios : Excess ligand can block pore channels.

- Structural flexibility : Breathing effects in flexible MOFs lead to variable gas adsorption measurements .

Q. Methodological Recommendations

- MOF Synthesis : Use a 2:1 ligand-to-Cd²⁺ ratio in DMF/water (v/v 3:1) at 80°C for 72 hours to optimize crystallinity .

- Thermal Analysis : Conduct TGA under N₂ at 5°C/min after vacuum-drying samples overnight.

- Chiral Separation : Employ size-exclusion chromatography (SEC) with chiral mobile phases for derivatives.

Properties

IUPAC Name |

3-[(3-carboxyphenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13(18)9-3-1-5-11(7-9)15-16-12-6-2-4-10(8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVIXYABUQQSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342041 | |

| Record name | 3,3'-Azodibenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-18-1 | |

| Record name | 3,3'-Azodibenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azobenzene-3,3'-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.